Soman (SPSC)

Description

Properties

CAS No. |

24753-16-0 |

|---|---|

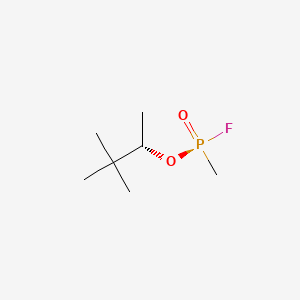

Molecular Formula |

C7H16FO2P |

Molecular Weight |

182.17 g/mol |

IUPAC Name |

(3S)-3-[fluoro(methyl)phosphoryl]oxy-2,2-dimethylbutane |

InChI |

InChI=1S/C7H16FO2P/c1-6(7(2,3)4)10-11(5,8)9/h6H,1-5H3/t6-,11+/m0/s1 |

InChI Key |

GRXKLBBBQUKJJZ-UPONEAKYSA-N |

Isomeric SMILES |

C[C@@H](C(C)(C)C)O[P@](=O)(C)F |

Canonical SMILES |

CC(C(C)(C)C)OP(=O)(C)F |

Origin of Product |

United States |

Preparation Methods

Soman is synthesized through the reaction of pinacolyl alcohol with methylphosphonyl difluoride . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the formation of the desired product. Industrial production methods for soman are highly controlled and regulated due to its toxic nature and potential use as a chemical weapon .

Chemical Reactions Analysis

Soman undergoes several types of chemical reactions, including:

Hydrolysis: Soman can be hydrolyzed to form pinacolyl methylphosphonate, a less toxic degradation product.

Oxidation and Reduction: While specific oxidation and reduction reactions of soman are less documented, it is known that organophosphorus compounds can undergo such reactions under certain conditions.

Substitution: Soman can participate in substitution reactions, particularly involving the fluorine atom, which can be replaced by other nucleophiles.

Common reagents used in these reactions include water for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Soman has been extensively studied in various scientific fields due to its high toxicity and potential use as a chemical warfare agent. Some of its research applications include:

Mechanism of Action

Soman exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for the breakdown of the neurotransmitter acetylcholine . By forming a covalent bond with the serine residue in the active site of AChE, soman prevents the enzyme from functioning, leading to an accumulation of acetylcholine at synapses . This results in continuous stimulation of muscles, glands, and central nervous system structures, causing symptoms such as muscle twitching, respiratory paralysis, and convulsions .

Comparison with Similar Compounds

Soman is part of the G-series nerve agents, which also include sarin (GB), tabun (GA), and cyclosarin (GF) . These compounds share similar mechanisms of action but differ in their chemical structures and toxicities. For example:

Sarin (GB): Less toxic than soman but more volatile, making it a greater inhalation hazard.

Tabun (GA): The first nerve agent developed, with a lower toxicity compared to soman.

Cyclosarin (GF): Similar in toxicity to soman but with a different chemical structure that affects its volatility and persistence.

Soman’s unique structure, particularly the presence of the pinacolyl group, contributes to its high toxicity and rapid action compared to other nerve agents .

Q & A

Basic: How to design controlled experiments for studying Soman's neurotoxic effects?

Methodological Answer:

Begin by defining independent variables (e.g., Soman dosage, exposure duration) and dependent variables (e.g., acetylcholinesterase inhibition, neuronal apoptosis). Use a randomized control group (e.g., saline-treated subjects) and blinded assessments to reduce bias. Incorporate dose-response curves to establish causality . For reproducibility, document all procedures in detail, including equipment calibration and environmental conditions (temperature, pH), as per organic chemistry reporting standards . Validate findings using orthogonal assays (e.g., ELISA and Western blot) to confirm neurotoxic markers .

Advanced: How to analyze contradictory data on Soman's metabolic pathways from different analytical techniques (e.g., LC-MS vs. NMR)?

Methodological Answer:

Apply triangulation by cross-referencing datasets with kinetic modeling or isotopic labeling to trace metabolic discrepancies. For example, LC-MS may detect transient intermediates missed by NMR due to sensitivity limits. Use statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or systematic errors . Reconcile contradictions by replicating experiments under standardized conditions and consulting computational simulations (e.g., molecular docking) to predict enzyme-binding affinities .

Basic: Best practices for conducting literature reviews to identify gaps in Soman research?

Methodological Answer:

Systematically search databases (PubMed, SciFinder) using Boolean operators (e.g., "Soman AND (neurotoxicity OR detoxification)"). Apply the PICO framework to filter studies by Population (e.g., animal models), Intervention (Soman exposure), Comparison (controls), and Outcomes (biomarkers) . Use citation-chaining tools (e.g., Connected Papers) to map seminal works and recent breakthroughs. Critically evaluate methodological limitations in existing studies (e.g., small sample sizes) to pinpoint underinvestigated areas .

Advanced: Methodologies for ensuring reproducibility in Soman's in vitro toxicity assays across laboratories?

Methodological Answer:

Standardize protocols using consensus guidelines (e.g., OECD Test No. 432 for cytotoxicity). Share raw data and metadata (e.g., cell line authentication, passage numbers) via repositories like Zenodo . Conduct inter-laboratory ring trials to assess variability in outcomes, adjusting for confounders like reagent batch differences. Implement quality controls such as positive/negative controls in each assay batch and blinded data analysis .

Basic: How to formulate a testable hypothesis on Soman's interaction with cholinesterase isoforms?

Methodological Answer:

Use the FINER criteria: Ensure the hypothesis is Feasible (e.g., measurable enzyme activity), Novel (e.g., unexplored isoform specificity), and Relevant (e.g., implications for antidote development). Structure the hypothesis using P-E/I-C-O: Population (human cholinesterases), Exposure (Soman concentration), Comparison (untreated enzyme), Outcome (kinetic parameters , ) . Validate via in silico modeling (e.g., AutoDock) and in vitro activity assays .

Advanced: Addressing variability in reported LD50 values for Soman across rodent models (e.g., mice vs. rats)?

Methodological Answer:

Analyze interspecies differences in metabolic enzymes (e.g., carboxylesterase levels) using proteomic profiling. Conduct meta-analyses of historical LD50 data, adjusting for variables like administration route (iv vs. inhalation) and strain genetics . Use mixed-effects models to account for heterogeneity in experimental designs. Validate findings with cross-species pharmacokinetic modeling .

Basic: Effective survey design for collecting epidemiological data on Soman exposure in high-risk populations?

Methodological Answer:

Design closed-ended questions to quantify exposure frequency (e.g., Likert scales) and open-ended questions for qualitative insights (e.g., symptom descriptions). Pilot-test the survey to identify ambiguous phrasing . Ensure representativeness by stratifying sampling (e.g., occupation, geographic location) and using random digit dialing for recruitment . Validate responses against biomarkers (e.g., butyrylcholinesterase levels) to reduce recall bias .

Advanced: Integrating multi-omics data (transcriptomics, proteomics) to resolve conflicting findings on Soman's long-term neurocognitive effects?

Methodological Answer:

Apply systems biology approaches (e.g., weighted gene co-expression networks) to identify conserved pathways across omics layers. Use machine learning (e.g., random forests) to prioritize biomarkers with the highest predictive power for neurotoxicity . Validate through longitudinal studies in animal models, correlating omics signatures with behavioral outcomes (e.g., Morris water maze performance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.